- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate IntermediateOrganic Process Research & Development, 2013, 17(1), 97-107,
Cas no 75-75-2 (Methanesulfonic acid)
L'acide méthanesulfonique (MSA) est un acide organique fort, caractérisé par sa formule chimique CH₃SO₃H. Il se distingue par sa stabilité thermique et chimique, ainsi que par sa solubilité élevée dans l'eau et les solvants organiques. Contrairement aux acides minéraux comme l'acide sulfurique, il est moins corrosif pour les métaux, ce qui en fait un choix privilégié dans les applications industrielles nécessitant un milieu acide moins agressif. Ses propriétés incluent une conductivité électrique élevée et une faible volatilité, le rendant utile en électrochimie et comme catalyseur dans les réactions organiques. De plus, il est biodégradable, offrant un avantage environnemental par rapport à d'autres acides forts.

Methanesulfonic acid structure
Nom du produit:Methanesulfonic acid
Methanesulfonic acid Propriétés chimiques et physiques
Nom et identifiant
-
- Methanesulfonic acid
- MSA
- Methanesulfonicacidaqsoln
- Methanesulphonic acid
- Methylsulfonic Acid
- Mesic acid
- Methanesulfonic Acid [for HPLC]
- Sulfomethane
- Alkanesulfonic acid
- Methanesulfonicacid
- Methane Sulfonic Acid
- NSC3718
- CCRIS 2783
- methansulfonic acid
- Methansulfonsaeure
- NCGC00258626-01
- EINECS 200-898-6
- Mesylate
- NSC-3718
- NCGC00248914-01
- CHEMBL3039600
- UNII-12EH9M7279
- Methanesulfonic acid, 99.5%
- DTXCID806422
- M0093
- NSC 3718
- CH3SO3H
- EC 200-898-6
- CHEBI:27376
- Z281776238
- Alkanesulfonate
- Q414168
- methylsulphonic acid
- LACTIC ACID(DL)
- methansulphonic acid
- Methanesulfonic acid, >=99.0%, ReagentPlus(R)
- Kyselina methansulfonova
- Aliphatic sulfonate
- A934985
- methane sulphonic acid
- methanesulphonic-acid-
- methyl sulfonic acid
- MsOH
- WLN: WSQ1
- F1908-0093
- Kyselina methansulfonova [Czech]
- Methanesulfonic acid, >=99.0%
- METHANESULFONIC ACID [II]
- AT25153
- Methanesulfonic acid, Vetec(TM) reagent grade, 98%
- metanesulfonic acid
- DB-075013
- ammoniummethanesulfonate
- METHANESULFONIC ACID [MI]
- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
- Mesylic acid
- J-521696
- 75-75-2
- MFCD00007518
- H3CSO3H
- Methanesulfonic acid, for HPLC, >=99.5% (T)
- BRN 1446024
- Methanesulfonic Acid (CH3SO3H)
- J1.465F
- CAS-75-75-2
- methane-sulfonic acid
- Tox21_201073
- EN300-29198
- Methanesulfonic acid, anhydrous
- AI3-28532
- BP-12823
- NS00004472
- STL264182
- Methanesulfonic acid, HPLC grade
- CH3SO2OH
- DTXSID4026422
- 4-04-00-00010 (Beilstein Handbook Reference)
- Methanesulfonic acid solution
- METHANESULFONIC ACID [HSDB]
- methyl-sulfonic acid
- MeSO3H
- M2059
- AKOS009146947
- HSDB 5004
- METHANESULFONIC ACID (II)
- CH4O3S
- 12EH9M7279
- 03S
-
- MDL: MFCD00007518
- Piscine à noyau: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
- La clé Inchi: AFVFQIVMOAPDHO-UHFFFAOYSA-N
- Sourire: CS(=O)(=O)O
- BRN: 1446024
Propriétés calculées
- Qualité précise: 95.98810
- Masse isotopique unique: 79.993
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 5
- Nombre de liaisons rotatives: 0
- Complexité: 92.6
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: -0.9
- Surface topologique des pôles: 56.5A^2
Propriétés expérimentales
- Couleur / forme: Liquide huileux incolore ou légèrement brun, solide à basse température.
- Dense: 1.319 g/mL at 25 °C
- Point de fusion: 17-19 °C (lit.)
- Point d'ébullition: 167 °C/10 mmHg(lit.)
- Point d'éclair: Température Fahrenheit: 372.2°f< br / >Degrés Celsius: 189 ° C< br / >
- Indice de réfraction: n20/D 1.416
- Solubilité: water: soluble1,000 g/L at 20°C
- Coefficient de répartition de l'eau: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
- Stabilité / durée de conservation: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
- Le PSA: 62.75000
- Le LogP: 0.58480
- Solubilité: Facilement soluble dans l'eau, l'alcool, l'éther, insoluble dans les alcanes, le benzène, le toluène, etc., ne se décompose pas dans l'eau bouillante et la lessive chaude, a un fort effet corrosif sur le fer métallique, le cuivre, le plomb.
- Sensibilité: Light Sensitive & Hygroscopic
- Couleur / forme: 70 wt. % in H2O
- Merck: 5954
- Pression de vapeur: <1 mmHg ( 20 °C)
- Le PKA: -2.6(at 25℃)
Methanesulfonic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H314
- Déclaration d'avertissement: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
- Numéro de transport des marchandises dangereuses:UN 3265 8/PG 2
- Wgk Allemagne:1
- Code de catégorie de danger: 21/22-34
- Instructions de sécurité: S26-S36-S45-S1/2-S36/37/39
- RTECS:PB1140000
-
Identification des marchandises dangereuses:
- Catégorie d'emballage:III
- Durée de la sécurité:8
- Terminologie du risque:R34
- Groupe d'emballage:III
- Catégorie d'emballage:III
- Niveau de danger:8
- TSCA:Yes
- Conditions de stockage:2-8°C
- Niveau de danger:8
Methanesulfonic acid Données douanières
- Code HS:2904100000
- Données douanières:
Code douanier chinois:
2904100000Résumé:
2904100000 dérivés contenant uniquement des groupes sulfo, leurs sels et leurs esters éthyliques. Conditions réglementaires: Non. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2904100000 dérivés contenant uniquement des groupes sulfo, leurs sels et esters éthyliques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
Methanesulfonic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2059-25g |
Methanesulfonic acid |
75-75-2 | 99.0%(T) | 25g |
¥310.0 | 2022-05-30 | |
abcr | AB110742-1 l |
Methanesulfonic acid, 98%; . |
75-75-2 | 98% | 1 l |
€202.90 | 2023-09-19 | |
Cooke Chemical | A5406412-500G |
Methanesulfonic acid |
75-75-2 | 99% | 500g |
RMB 120.00 | 2023-09-07 | |
Cooke Chemical | A5406512-100ML |
Methanesulfonic acid |
75-75-2 | 70%water solution | 100ml |
RMB 30.40 | 2023-09-07 | |
Enamine | EN300-29198-0.05g |
methanesulfonic acid |
75-75-2 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-29198-25.0g |
methanesulfonic acid |
75-75-2 | 95.0% | 25.0g |
$38.0 | 2025-03-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-2.5L |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 2.5l |
¥383 | 2024-05-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0093-25G |
Methanesulfonic Acid |
75-75-2 | >99.0%(T) | 25g |
¥240.00 | 2023-09-07 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235-100ml |
Methanesulfonic acid |
75-75-2 | 100ml |
¥ 118.8 | 2024-07-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108502-100ml |
Methanesulfonic acid |
75-75-2 | 70% | 100ml |
¥73.90 | 2023-09-02 |
Methanesulfonic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C
Référence
Méthode de production 2
Conditions de réaction
Référence
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637]Journal of Medicinal Chemistry, 2012, 55(22),,
Méthode de production 3
Conditions de réaction
1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C
Référence
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
IP.com Journal,
2011,
11,
,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt
Référence
Synthesis of dabigatran etexilate mesylate
Zhongguo Xinyao Zazhi,
2012,
21(1),
88-91
,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Acetone ; rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
Référence
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
IP.com Journal,
2012,
12,
,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
Référence
An improved process for preparation of dabigatran etexilate mesylate
Asian Journal of Chemistry,
2017,
29(6),
1253-1257
,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Référence
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
European Journal of Medicinal Chemistry,
2014,
82,
490-497
,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Référence
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
ChemMedChem,
2014,
9(12),
2639-2646
,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
1.2 Reagents: Dimethyl sulfoxide
Référence
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Journal of Medical Colleges of PLA,
2004,
19(3),
142-145
,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Potassium carbonate
Référence
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Zhongguo Yaowu Huaxue Zazhi,
2004,
14(2),
71-75
,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Référence
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Journal of Medicinal Chemistry,
2023,
66(11),
7497-7515
,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Toluene ; 3 h, 80 °C
Référence
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Chemistry & Biodiversity,
2007,
4(7),
1472-1479
,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Isopropanol ; 12 h, rt
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
Référence
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
Référence
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
1.2 Reagents: Sodium hydroxide
1.3 -
Référence
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Référence
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
,
Méthode de production 17
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Référence
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Référence
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Méthode de production 19
Conditions de réaction
1.1 1 h, 0 °C
Référence
Synthesis and antifungal activity of the novel triazole compounds
MedChemComm,
2013,
4(4),
704-708
,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Référence
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Méthode de production 21
Conditions de réaction
Référence
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of CancerJournal of Medicinal Chemistry, 2012, 55(18), 8091-8109,
Méthode de production 22
Conditions de réaction
1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Référence
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
IP.com Journal,
2012,
12,
,
Méthode de production 23
Conditions de réaction
1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt
Référence
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Pharma Chemica,
2018,
10(4),
127-148
,
Méthode de production 24
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Référence
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Organic Process Research & Development,
2014,
18(6),
744-750
,
Méthode de production 25
Conditions de réaction
1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C
Référence
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
Journal of Medicinal Chemistry,
2017,
60(5),
1843-1859
,
Méthode de production 26
Conditions de réaction
1.1 1 h, 0 °C
Référence
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Archives of Pharmacal Research,
2013,
36(10),
1215-1222
,
Méthode de production 27
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C
Référence
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Bioorganic & Medicinal Chemistry Letters,
2009,
19(6),
1811-1814
,
Méthode de production 28
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
Référence
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heterocyclic Communications,
2005,
11(1),
19-22
,
Méthode de production 29
Conditions de réaction
1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
Référence
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Dier Junyi Daxue Xuebao,
2011,
32(7),
754-758
,
Méthode de production 30
Conditions de réaction
1.1 Catalysts: Cetrimide Solvents: Toluene ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
Référence
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Méthode de production 31
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C
1.2 1.5 h, 0 °C
1.2 1.5 h, 0 °C
Référence
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Yaoxue Fuwu Yu Yanjiu,
2016,
16(2),
94-97
,
Méthode de production 32
Conditions de réaction
1.1 Solvents: Toluene
Référence
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Bioorganic & Medicinal Chemistry Letters,
2021,
40,
,
Méthode de production 33
Conditions de réaction
1.1 Solvents: Water ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
Référence
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Méthode de production 34
Conditions de réaction
1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
Référence
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Méthode de production 35
Conditions de réaction
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Référence
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
,
Méthode de production 36
Conditions de réaction
1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Référence
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Méthode de production 37
Conditions de réaction
Référence
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Organic Process Research & Development,
2014,
18(6),
744-750
,
Méthode de production 38
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Référence
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
,
Méthode de production 39
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Référence
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Méthode de production 40
Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Référence
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Méthode de production 41
Conditions de réaction
1.1 1 h, 0 °C
Référence
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
RSC Advances,
2013,
3(32),
13486-13490
,
Méthode de production 42
Methanesulfonic acid Raw materials
- sunbrella
- 1,2,4-Triazole
- aminoformonitrile
- Methanesulfonic acid
- N,N'-Carbonyldiimidazole
- Hexyl chloroformate
- 4-carbamimidamidobenzoic acid hydrochloride
- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- Sulfur, iodotrimethyloxo-
- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)
- 2-chloroacetyl chloride
- Dabigatran etexilate
- Formamidine Sulfuric Acid
- Trimethylsulfoxonium iodide
- 4-methylbenzene-1-sulfonic acid
- 2,4-Difluoroacetophenone
- 2-Naphthalenecarboximidamide,6-hydroxy-
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Dabigatran Etexilate Tetrahydrate
- Dabigatran Impurity 148
- 1-Hexanol
- naphthalen-2-ol
- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
- 6-Cyano-2-naphthol
- Deacetamidine Cyano Dabigatran Ethyl Ester
- 4H-1,2,4-Triazol-4-amine
- Aminoiminomethanesulfonic Acid
- 6-bromonaphthalen-2-ol
- Difluoro triazolyl acetophenone
- 4-\u200bAmino-\u200b1-\u200b2-\u200b(2,\u200b4-\u200bdifluorophenyl)\u200b-\u200b2-\u200boxoethyl\u200b-4H-\u200b1,\u200b2,\u200b4-\u200btriazolium Chloride
- Masupirdine
Methanesulfonic acid Preparation Products
Methanesulfonic acid Fournisseurs
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
(CAS:75-75-2)
Numéro de commande:SFD624
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:01
Prix ($):
Methanesulfonic acid Littérature connexe
-
Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387
-
Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140
-
Laurent Vanoye,Markus Fanselow,John D. Holbrey,Martin P. Atkins,Kenneth R. Seddon Green Chem. 2009 11 390
-
Sukjun Lee,Min Seop Kim,Hyesung Lee,Sang-Yup Lee CrystEngComm 2022 24 4713
-
Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140
Classification associée
- Solvants et chimiques organiques Composés organiques Acides/esters
- Catalyseurs et produits chimiques inorganiques Composés inorganiques sel暴力
- Solvants et chimiques organiques Composés organiques acides organiques et dérivés Acides sulfoniques organiques et dérivés acides organosulfoniques
- Solvants et chimiques organiques Composés organiques acides organiques et dérivés Acides sulfoniques organiques et dérivés Acides organosulfoniques et dérivés acides organosulfoniques
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- 669713-89-7(3-BIPHENYL-4'-FORMYL-ACETIC ACID)
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:75-75-2)Methanesulfonic acid

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
atkchemica
(CAS:75-75-2)Methanesulfonic acid

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête